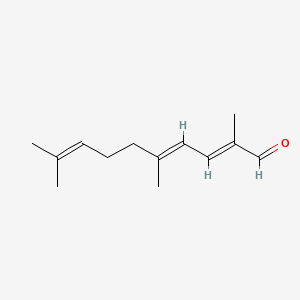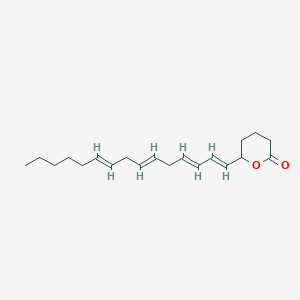![molecular formula C4H4F3N3O2 B12340589 [(E)-(3,3,3-trifluoro-2-oxopropylidene)amino]urea](/img/structure/B12340589.png)
[(E)-(3,3,3-trifluoro-2-oxopropylidene)amino]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(E)-(3,3,3-trifluoro-2-oxopropylidene)amino]urea is an organic compound characterized by the presence of a trifluoromethyl group, a carbonyl group, and an amino group attached to a urea backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-(3,3,3-trifluoro-2-oxopropylidene)amino]urea typically involves the reaction of trifluoroacetyl chloride with urea under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure consistent reaction conditions and high yields. The use of automated systems and advanced purification techniques allows for the efficient production of this compound in large quantities.
Analyse Chemischer Reaktionen
Types of Reactions
[(E)-(3,3,3-trifluoro-2-oxopropylidene)amino]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetate derivatives, while reduction can produce trifluoroalcohols.
Wissenschaftliche Forschungsanwendungen
[(E)-(3,3,3-trifluoro-2-oxopropylidene)amino]urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which [(E)-(3,3,3-trifluoro-2-oxopropylidene)amino]urea exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carbonyl and amino groups can form hydrogen bonds with target proteins, potentially inhibiting their activity. The exact pathways and targets are still under investigation.
Vergleich Mit ähnlichen Verbindungen
[(E)-(3,3,3-trifluoro-2-oxopropylidene)amino]urea can be compared with other similar compounds such as:
Thiourea: Similar structure but with a sulfur atom replacing the oxygen in the carbonyl group.
Phenylurea: Contains a phenyl group instead of the trifluoromethyl group.
N,N’-disubstituted ureas: Various substitutions on the nitrogen atoms can lead to different chemical and biological properties.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical reactivity and biological activity compared to other urea derivatives.
Eigenschaften
Molekularformel |
C4H4F3N3O2 |
|---|---|
Molekulargewicht |
183.09 g/mol |
IUPAC-Name |
[(E)-(3,3,3-trifluoro-2-oxopropylidene)amino]urea |
InChI |
InChI=1S/C4H4F3N3O2/c5-4(6,7)2(11)1-9-10-3(8)12/h1H,(H3,8,10,12)/b9-1+ |
InChI-Schlüssel |
BGBHTIZXIUGGEA-XLUWADSXSA-N |
Isomerische SMILES |
C(=N/NC(=O)N)\C(=O)C(F)(F)F |
Kanonische SMILES |
C(=NNC(=O)N)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


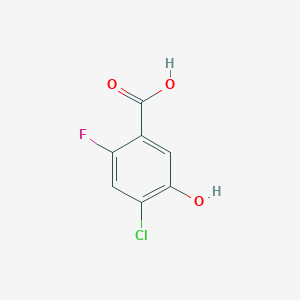
![ethyl 2-{[(1E)-1-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-ylidene}-2,2,2-trifluoroethyl]sulfanyl}acetate](/img/structure/B12340512.png)
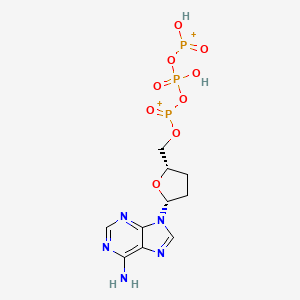
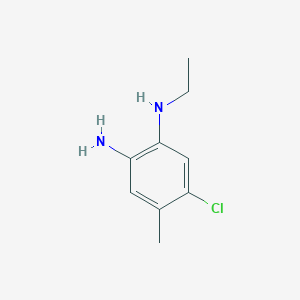
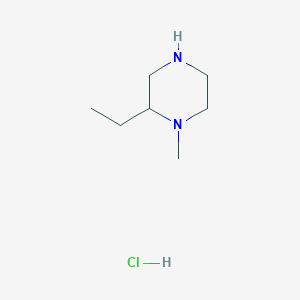
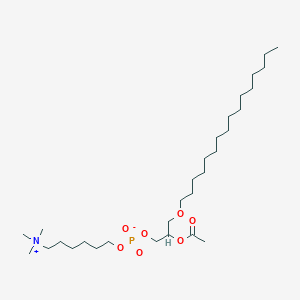
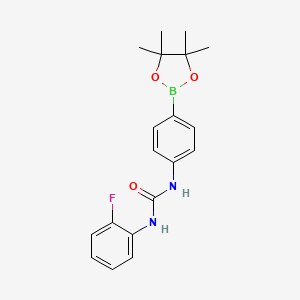

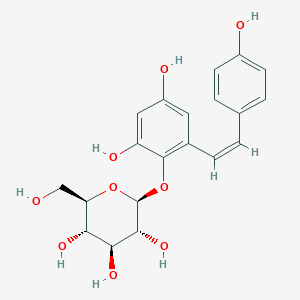
![Meso-tetra[4-(allyloxy)phenyl] porphine](/img/structure/B12340552.png)
![5-Isoxazolamine, N-[(4-methoxyphenyl)methylene]-3-phenyl-](/img/structure/B12340558.png)
![5-[4-(s-Acetylthio)phenyl]-10,15,20-triphenyl porphine](/img/structure/B12340567.png)
